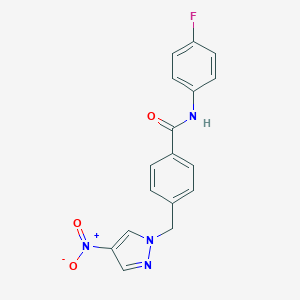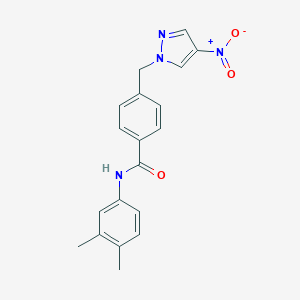![molecular formula C16H19ClN4O3S B213912 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitter systems in the brain, including the serotonin, norepinephrine, and dopamine systems.
Biochemical and Physiological Effects:
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to modulate the activity of various enzymes involved in the production of prostaglandins and other inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it ideal for studying the effects of specific neurotransmitter systems. However, its high potency can also make it difficult to work with, and it may require specialized equipment and techniques for handling.
List of
Zukünftige Richtungen
1. Further studies are needed to fully elucidate the mechanism of action of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide.
2. The potential therapeutic applications of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide in the treatment of neuropathic pain, depression, and anxiety disorders should be further explored.
3. The effects of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide on other neurotransmitter systems, such as the GABAergic and glutamatergic systems, should be investigated.
4. The potential side effects of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide should be further studied to determine its safety for use in humans.
5. The pharmacokinetics and pharmacodynamics of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide should be further characterized to optimize dosing regimens.
Synthesemethoden
The synthesis of 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole with 4-(1-pyrrolidinylsulfonyl)aniline followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 3-chloro-4-fluorobenzoyl chloride in the presence of a base to give 4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been shown to have potential in the treatment of neuropathic pain, depression, and anxiety disorders.
Eigenschaften
Produktname |
4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C16H19ClN4O3S |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
4-chloro-1,5-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O3S/c1-11-14(17)15(19-20(11)2)16(22)18-12-5-7-13(8-6-12)25(23,24)21-9-3-4-10-21/h5-8H,3-4,9-10H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
IZSODZYXQYDGJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)
